molecular formula C24H27ClN4O3S2 B2707655 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1323514-34-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2707655
CAS No.: 1323514-34-6
M. Wt: 519.08
InChI Key: YNBFZFVZSYLHRT-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
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Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic molecule with potential applications in medicinal chemistry. Its intricate structure includes functional groups such as sulfonyl and benzamide moieties, which are known to influence biological activity. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O4SC_{26}H_{29}N_{3}O_{4}S with a molecular weight of approximately 485.59 g/mol. The structure includes a sulfonamide link and a tetrahydrothiazolo-pyridine ring, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC26H29N3O4S
Molecular Weight485.59 g/mol
CAS Number899734-53-3

The biological activity of this compound is hypothesized to involve inhibition of specific enzymes or modulation of receptor functions. Preliminary studies suggest that it may interact with various biological targets through non-covalent binding mechanisms. Molecular docking studies indicate that the compound can effectively bind to enzyme active sites, potentially inhibiting their function.

Antiviral Activity

Research has indicated that compounds similar to this molecule exhibit significant antiviral properties. For instance, studies on related sulfonyl compounds have shown effectiveness against viral proteases involved in the replication of viruses such as SARS-CoV. The mechanism typically involves competitive inhibition at the active site of the protease enzymes .

Anticancer Properties

Several derivatives of the isoquinoline and thiazole classes have demonstrated anticancer activity by inducing apoptosis in cancer cell lines. The proposed mechanism includes the inhibition of cell proliferation and induction of cell cycle arrest .

Enzyme Inhibition Studies

In vitro assays have shown that related compounds can inhibit key enzymes such as 17-beta-hydroxysteroid dehydrogenase (AKR1C3), which plays a critical role in steroid metabolism. Such inhibition is crucial for developing treatments for hormone-dependent cancers .

Case Studies

  • Inhibition of SARS-CoV Proteases
    • A study reported that related compounds inhibited SARS-CoV 3CL protease with IC50 values below 10 µM. This suggests that the compound could be a candidate for further development as an antiviral agent .
  • Anticancer Activity
    • Another study highlighted the anticancer effects of thiazole derivatives in various cancer cell lines, indicating potential pathways through which this compound may exert similar effects .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-2-27-13-12-21-22(16-27)32-24(25-21)26-23(29)18-7-9-20(10-8-18)33(30,31)28-14-11-17-5-3-4-6-19(17)15-28;/h3-10H,2,11-16H2,1H3,(H,25,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFZFVZSYLHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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